molecular formula C15H10N2O8 B2460077 (6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate CAS No. 331461-78-0

(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate

Cat. No.: B2460077
CAS No.: 331461-78-0
M. Wt: 346.251
InChI Key: KVNVUVCDHDBEHY-UHFFFAOYSA-N
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Description

(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate (CAS 331461-78-0) is a synthetic organic compound with the molecular formula C 15 H 10 N 2 O 8 and a molecular weight of 346.25 g/mol . This ester derivative incorporates the methylenedioxyphenyl (MDP) pharmacophore, a scaffold of significant interest in medicinal chemistry due to its presence in various bioactive molecules . Research into related MDP derivatives, particularly those with a nitro substituent at the sixth position, has shown promise in the development of potential cardiovascular preventive agents . These compounds are investigated for their interactions with key enzymatic targets such as myeloperoxidase (MPO), an enzyme linked to atherosclerosis, and dipeptidyl peptidase-4 (DPP-4) and α-glucosidase, which are targets for type 2 diabetes management . The mechanism of action for such compounds often involves acting as an electrophile, facilitating bond formation with biomolecules, which can lead to enzyme inhibition . This product is intended for laboratory research use only, specifically for in silico, in vitro, and analytical studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O8/c18-15(9-2-1-3-11(4-9)16(19)20)23-7-10-5-13-14(25-8-24-13)6-12(10)17(21)22/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNVUVCDHDBEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate typically involves the esterification of (6-Nitro-1,3-benzodioxol-5-yl)methanol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also contribute to its activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    (6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate: Unique due to the presence of both nitro and benzodioxole groups.

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an alcohol group instead of an ester.

    5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a benzodioxole moiety but differs in the rest of the structure.

Uniqueness

This compound is unique due to its dual nitro and benzodioxole functionalities, which impart distinct chemical and biological properties compared to other similar compounds .

Biological Activity

(6-Nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate is a nitro compound that has garnered attention in medicinal chemistry due to its potential biological activities. The nitro group in organic compounds often plays a crucial role in their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by various research findings and case studies.

  • Molecular Formula : C15H10N2O8
  • Molecular Weight : 346.25 g/mol
  • CAS Number : 331461-78-0

The biological activity of nitro compounds like this compound is primarily attributed to the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects:

  • Reduction Pathway : Nitro groups can be reduced enzymatically to form amines, which can then react with nucleophilic sites on proteins and nucleic acids.
  • Formation of Reactive Species : The reduction process may generate toxic intermediates such as nitroso and hydroxylamine derivatives that can cause cellular damage and apoptosis .

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive species that bind to DNA, causing damage and cell death. For example:

  • Metronidazole , a well-studied nitro compound, exhibits significant activity against Helicobacter pylori and other pathogens through similar mechanisms .

Anti-inflammatory Activity

Research indicates that nitro compounds can modulate inflammatory responses. They may act on key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes:

  • A study highlighted that certain nitrobenzamide derivatives showed potent inhibitory effects on iNOS and COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Nitro compounds have also been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells is linked to their capacity to generate reactive oxygen species (ROS) upon reduction:

  • Compounds with a similar structure have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties .

Case Studies

Several studies have investigated the biological activities of related nitro compounds:

  • Study on Nitrobenzamide Derivatives :
    • Researchers synthesized a series of nitrobenzamide derivatives and evaluated their anti-inflammatory activity. One compound exhibited significant inhibition of iNOS and COX enzymes, highlighting the potential for developing new anti-inflammatory agents .
  • Antimicrobial Efficacy :
    • A comparative study on various nitro compounds showed that those with multiple nitro groups had enhanced antimicrobial efficacy against resistant strains of bacteria. This suggests that structural modifications could lead to improved therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for (6-nitro-1,3-benzodioxol-5-yl)methyl 3-nitrobenzoate, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step nitro-functionalization and esterification. A plausible route is:

Nitro-group introduction : Nitration of 1,3-benzodioxole derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to achieve regioselectivity at the 5-position .

Esterification : React the nitrobenzodioxolyl methanol intermediate with 3-nitrobenzoyl chloride in anhydrous dichloromethane, using DMAP as a catalyst, under inert atmosphere .

Purification : Column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) followed by recrystallization from ethanol/water mixtures improves purity (>98% by HPLC). Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+Na]⁺ (expected m/z ~415) and fragmentation patterns .
  • NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.5–8.2 ppm for nitrobenzoate, δ 6.8–7.2 ppm for benzodioxole) and methylene bridges (δ ~5.3 ppm). ¹³C NMR confirms ester carbonyl (δ ~165 ppm) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect nitro-group degradation byproducts .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C (DSC/TGA analysis recommended). Store at –20°C in amber vials to prevent photodegradation of nitro groups .
  • Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous basic conditions (pH >9). Monitor via pH-adjusted stability studies (HPLC at t = 0, 24, 48 hrs) .

Advanced: How can computational modeling elucidate reaction mechanisms or electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict nitro-group orientation and charge distribution. Compare with experimental XRD data (if available) .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to rationalize reaction kinetics .

Advanced: What experimental designs assess environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Abiotic Degradation : Conduct OECD 111 hydrolysis studies (pH 4, 7, 9) and UV irradiation tests to quantify half-lives .
  • Biotic Studies : Use Daphnia magna acute toxicity assays (OECD 202) and soil microcosms to evaluate bioaccumulation potential. Pair with LC-MS/MS to track metabolite formation .

Advanced: How can contradictory data on nitro-group reactivity be resolved?

Methodological Answer:

  • Controlled Variable Testing : Systematically vary nitration conditions (acid concentration, temperature) and compare regioselectivity via ¹H NMR .
  • Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to trace nitro-group incorporation pathways .

Advanced: What strategies improve reproducibility in biological activity studies?

Methodological Answer:

  • Standardized Assays : Use cell lines (e.g., HEK293) with consistent passage numbers and ATP-based viability assays (e.g., CellTiter-Glo®) .
  • Negative Controls : Include structurally similar inactive analogs (e.g., non-nitrated benzodioxole esters) to confirm specificity .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups at the benzodioxole 6-position. Test via enzyme inhibition assays (e.g., cytochrome P450) .
  • 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .

Advanced: What methodologies validate theoretical frameworks for nitroaromatic interactions?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to analyze π-π stacking and hydrogen-bonding motifs .
  • Spectroscopic Probes : Use time-resolved fluorescence to study nitro-to-amine reduction kinetics in simulated biological environments .

Advanced: How to address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Optimize continuous nitration and esterification steps to enhance yield and safety .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation and minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.